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molecular formula C12H10S2 B1196716 4,4'-Biphenyldithiol CAS No. 6954-27-4

4,4'-Biphenyldithiol

Cat. No. B1196716
M. Wt: 218.3 g/mol
InChI Key: VRPKUXAKHIINGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05554720

Procedure details

A mixture of 4,4'-dimercaptobiphenyl (41.7 grams, 0.19 mole), 50% NaOH [31.2 grams (15.6 grams, 0.39 mole NaOH)], water (100 mL) and 2 β ethanol (60 mL) was heated under nitrogen under stirring while 2-chloroethanol (31.5 grams, 0.39 mole) was added dropwise at reflux. When addition was completed, additional 2 β ethanol (60 mL) was added to facilitate stirring. After being heated an additional 2.0 hours at reflux, the reaction mixture was allowed to cool and the product was collected by vacuum filtration, washed with water and dried in air.
Quantity
41.7 g
Type
reactant
Reaction Step One
Name
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[OH-].[Na+].O.Cl[CH2:19][CH2:20][OH:21].[CH2:22]([OH:24])[CH3:23]>>[OH:21][CH2:20][CH2:19][S:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14][CH2:23][CH2:22][OH:24])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
41.7 g
Type
reactant
Smiles
SC1=CC=C(C=C1)C1=CC=C(C=C1)S
Name
Quantity
31.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
31.5 g
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to facilitate stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
After being heated an additional 2.0 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the product was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
Smiles
OCCSC1=CC=C(C=C1)C1=CC=C(C=C1)SCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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